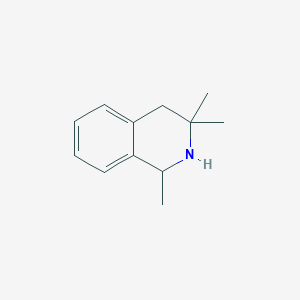
3-(4-アリル-5-メルカプト-4H-1,2,4-トリアゾール-3-イル)フェノール
概要
説明
3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol It is characterized by the presence of a triazole ring, a phenol group, and an allyl group
科学的研究の応用
3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
作用機序
Target of Action
The primary targets of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol are currently unknown . This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Triazole derivatives have been reported to have antioxidant properties, which can protect cells against oxidative injury .
Result of Action
It’s worth noting that triazole derivatives have been associated with antioxidant activity, which could potentially mitigate oxidative stress in cells .
生化学分析
Biochemical Properties
3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. It has been shown to interact with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . Additionally, the phenolic group can participate in redox reactions, contributing to the compound’s antioxidant activity .
Cellular Effects
The effects of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival . Furthermore, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . The compound’s antioxidant properties help in reducing oxidative stress within cells, thereby protecting them from damage .
Molecular Mechanism
At the molecular level, 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol exerts its effects through various mechanisms. It can bind to biomolecules such as DNA and proteins, altering their function. The triazole ring’s ability to coordinate with metal ions allows it to inhibit or activate enzymes by binding to their active sites . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation of antioxidant defense mechanisms and the inhibition of pro-inflammatory pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol in laboratory settings have been studied to understand its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to oxidation and other chemical reactions . In in vitro studies, prolonged exposure to the compound has been shown to maintain its antioxidant and anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with cellular enzymes and the generation of reactive oxygen species at high concentrations .
Metabolic Pathways
3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is involved in various metabolic pathways, including those related to antioxidant defense and xenobiotic metabolism. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation with glutathione . These metabolic reactions help in detoxifying the compound and facilitating its excretion from the body .
Transport and Distribution
The transport and distribution of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to proteins such as albumin, which helps in its distribution to different tissues . The phenolic group also allows the compound to localize within cellular membranes, where it can exert its antioxidant effects .
Subcellular Localization
The subcellular localization of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is influenced by its chemical structure and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its ability to localize within mitochondria is particularly important for its role in reducing oxidative stress and protecting mitochondrial function . Additionally, the compound can interact with nuclear proteins, influencing gene expression and cellular responses to stress .
準備方法
The synthesis of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-allyl-5-mercapto-4H-1,2,4-triazole with phenol in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can be compared with other triazole-based compounds, such as:
2-(5-Mercapto-4H-1,2,4-triazol-3-yl)-phenol: Similar structure but lacks the allyl group, which may affect its reactivity and biological activity.
4-(1,2,3-Thiadiazol-4-yl)phenol: Contains a thiadiazole ring instead of a triazole ring, leading to different chemical properties and applications.
3-(1,3,4-Oxadiazol-2-yl)phenol:
The uniqueness of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
3-(3-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-6-14-10(12-13-11(14)16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLMIYHKYNGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408959 | |
| Record name | ST060156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26028-74-0 | |
| Record name | NSC305341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST060156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)



![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)









